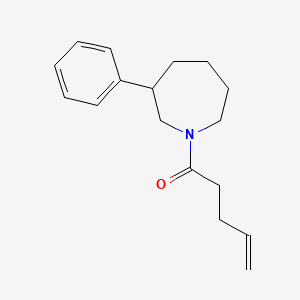

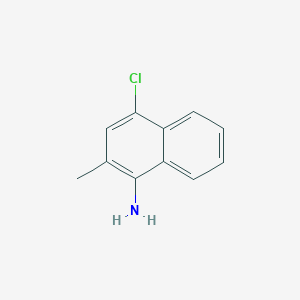

![molecular formula C15H13FN2S B2594106 2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 449813-24-5](/img/structure/B2594106.png)

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” is a chemical compound with immense potential for scientific research. Its versatile nature allows for various applications in fields like medicine, pharmacology, and material science .

Chemical Reactions Analysis

The interaction of similar heterocycles with morpholine or hydrazine has been shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .科学的研究の応用

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential anticancer properties. They can interact with biopolymers within the living system due to their structural similarity to naturally occurring nucleotides . This interaction can disrupt the replication and transcription processes of cancer cells, leading to their apoptosis or programmed cell death.

Antiviral and Anti-HIV Activity

Some benzimidazole compounds have shown promising results in inhibiting the replication of various RNA and DNA viruses, including HIV . Their ability to interfere with viral enzymes crucial for the life cycle of these pathogens makes them potential candidates for antiviral drug development.

Anthelmintic and Antiprotozoal Activity

The benzimidazole nucleus is effective against parasitic worms and protozoa, making it valuable in the treatment of infections caused by these organisms . It acts on the parasites’ tubulin protein, which is essential for their survival, leading to their elimination.

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . These compounds can serve as a scaffold for developing new antibiotics to combat resistant strains of bacteria.

Antioxidant Properties

Some benzimidazole compounds exhibit antioxidant activities, which are comparable to ascorbic acid . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Cardiovascular Applications

Benzimidazole derivatives have been explored for their cardiovascular effects, including antihypertensive and antiarrhythmic activities . They can modulate the cardiovascular system by interacting with various receptors and enzymes, offering potential therapeutic benefits for heart-related conditions.

Anti-inflammatory and Analgesic Effects

These compounds have shown to possess anti-inflammatory and analgesic effects, which can be beneficial in the treatment of chronic pain and inflammatory diseases . By inhibiting the production of inflammatory mediators, benzimidazole derivatives can reduce inflammation and alleviate pain.

Antidiabetic Potential

Research has indicated that benzimidazole derivatives may have antidiabetic properties by influencing the metabolic pathways involved in glucose regulation . They could provide a new approach to managing diabetes and its complications.

将来の方向性

特性

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYSWXAAZSBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)